molecular formula C7H16O7S2 B1280991 1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol CAS No. 67006-34-2

1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol

Cat. No. B1280991
CAS RN: 67006-34-2
M. Wt: 276.3 g/mol
InChI Key: CVFXDAXIZHJZAH-UHFFFAOYSA-N
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Description

The compound "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" is not directly discussed in the provided papers. However, the papers do provide insights into related sulfur-nitrogen compounds and bis(sulfonyl) derivatives, which can offer a broader understanding of the chemical context in which such a compound would exist. For instance, the synthesis and structural analysis of acyclic sulfur-nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur, are reported, which may share some synthetic or structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of lithiated β-sulfonyl acetals with amino acid-derived N-tosylaziridines, followed by acid-catalyzed cyclization to yield enantiomerically pure heterocyclic substrates . Additionally, the synthesis of a hydrophilic organic salt with bis(trifluoromethylsulfonyl)imide anion was achieved by introducing carboxyl groups into the imidazolium cation . These methods suggest that the synthesis of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" could potentially involve similar strategies of functional group introduction and cyclization reactions.

Molecular Structure Analysis

The molecular structures of the compounds studied in the papers involve extensive electron delocalization, as observed in the planar nitrogen of bis(bis(fluorosulfonyl)amino)sulfur, which features nearly equidistant S-N bonds and extremely short S-O and S-F bonds . This indicates that the molecular structure of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" might also exhibit significant electron delocalization, particularly around the sulfonyl groups, which could affect its reactivity and interactions.

Chemical Reactions Analysis

The papers describe highly regio- and stereoselective SN1' and alkylation reactions involving heterocyclic substrates . These reactions are characterized by their efficiency and stereoselectivity, which could be relevant when considering the chemical reactivity of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trifluoromethylsulfonyl)imide anion-containing compounds, such as thermal stability, pKa, and solubility in water, were experimentally determined . These properties are crucial for the application of such compounds as "designer solvents." By analogy, "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" could also possess unique physical and chemical properties that might be tuned by modifying its structure, potentially affecting its solubility, thermal stability, and acidity.

Scientific Research Applications

Applications in Liquid-Liquid Equilibria and Separation Processes

1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol has been studied in the context of liquid-liquid equilibria (LLE) and separation processes. Research has focused on the measurement and correlation of LLE in systems involving water and alcohols, including 1-propanol, at various temperatures. These studies are crucial for improving the environmental and economic aspects of alcohol recycling from aqueous mixtures (Cháfer et al., 2016). Additionally, the capabilities of specific ionic liquids, such as 1-decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been explored for their potential in separating water from alcohols like 1-propanol or 2-propanol at different temperatures, which has implications for industrial separation processes (Cumplido et al., 2020).

Synthesis and Characterization in Polymer and Fuel Cell Research

Another significant area of application is in the synthesis and characterization of materials for polymer and fuel cell research. For instance, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using related chemical structures. These materials exhibit promising properties for fuel-cell applications due to their high proton conductivity and mechanical properties, indicating their potential in advancing fuel cell technologies (Bae et al., 2009).

Role in Catalysis and Chemical Synthesis

The compound's derivatives have also been explored in catalysis and chemical synthesis. For instance, its interaction with chiral 1,2-diaminocyclohexane led to the creation of chiral macrocyclic ONNO-type ligands, which were used in asymmetric transfer hydrogenation processes. This research demonstrates the compound's role in facilitating specific, high-precision chemical reactions, contributing to advancements in synthetic chemistry (Chen et al., 2007).

Implications in Corrosion Inhibition and Material Science

Furthermore, the compound has been implicated in corrosion inhibition research. Novel gemini surfactants containing hydroxyl group, synthesized using related chemical structures, have been studied for their corrosion inhibition performance on carbon steel in brine solutions containing H2S and CO2. These studies have implications in material science, particularly in enhancing the durability and longevity of metals in harsh chemical environments (Zhao & Jun, 2012).

properties

IUPAC Name

1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O7S2/c8-1-3-15(11,12)5-7(10)6-16(13,14)4-2-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXDAXIZHJZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CC(CS(=O)(=O)CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259417
Record name 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol

CAS RN

67006-34-2
Record name 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67006-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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